molecular formula C38H34BrP2+ B073295 Ethane-1,2-diylbis(triphenylphosphonium) bromide CAS No. 1519-45-5

Ethane-1,2-diylbis(triphenylphosphonium) bromide

Cat. No.: B073295
CAS No.: 1519-45-5
M. Wt: 632.5 g/mol
InChI Key: CHRKHMGMGKEAAN-UHFFFAOYSA-M
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Mechanism of Action

The compound acts as a brominating agent, facilitating the bromination of anilines and phenols . It offers advantages over similar brominating agents in terms of short reaction time, simple workup, regioselectivity, and high yields .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethane-1,2-diylbis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with 1,2-dibromoethane . The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Ethane-1,2-diylbis(triphenylphosphonium) bromide can be compared with other similar compounds such as:

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Phenyltrimethylphosphonium bromide

These compounds share similar phosphonium cation structures but differ in their alkyl substituents . This compound is unique due to its ethylene bridge , which imparts distinct chemical properties and biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethane-1,2-diylbis(triphenylphosphonium) bromide involves the reaction of triphenylphosphine with 1,2-dibromoethane in the presence of a base to form Ethane-1,2-diylbis(diphenylphosphine) dibromide, which is then treated with trimethylamine to form the final product.", "Starting Materials": ["Triphenylphosphine", "1,2-dibromoethane", "Base (such as sodium hydroxide)", "Trimethylamine"], "Reaction": ["Step 1: Triphenylphosphine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C.", "Step 2: 1,2-dibromoethane is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is then warmed to room temperature and stirred for several hours.", "Step 4: A base such as sodium hydroxide is added to the reaction mixture to neutralize the hydrogen bromide produced during the reaction.", "Step 5: The resulting Ethane-1,2-diylbis(diphenylphosphine) dibromide is isolated by filtration and washed with THF.", "Step 6: Ethane-1,2-diylbis(diphenylphosphine) dibromide is dissolved in anhydrous THF and trimethylamine is added dropwise to the reaction mixture while stirring.", "Step 7: The reaction mixture is stirred at room temperature for several hours.", "Step 8: The final product, Ethane-1,2-diylbis(triphenylphosphonium) bromide, is isolated by filtration and washed with THF."] }

CAS No.

1519-45-5

Molecular Formula

C38H34BrP2+

Molecular Weight

632.5 g/mol

IUPAC Name

triphenyl(2-triphenylphosphaniumylethyl)phosphanium;bromide

InChI

InChI=1S/C38H34P2.BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+2;/p-1

InChI Key

CHRKHMGMGKEAAN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

1519-45-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
Reactant of Route 5
Ethane-1,2-diylbis(triphenylphosphonium) bromide
Reactant of Route 6
Ethane-1,2-diylbis(triphenylphosphonium) bromide

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